Filanesib hydrochloride

KIF11 inhibition meningioma xenograft hematological tolerability

Procure Filanesib hydrochloride (ARRY-520) for robust preclinical KSP inhibition. Differentiated by Phase 2 single-agent activity in triple-refractory myeloma (16% ORR) and non-substrate P-gp/BCRP profile for efflux-positive models. Achieved 83% TGI in meningioma xenografts vs. ispinesib. Validated AAG biomarker response. Select 99%+ purity for reproducible in vivo studies.

Molecular Formula C20H23ClF2N4O2S
Molecular Weight 456.937
CAS No. 1197403-33-0
Cat. No. B598473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilanesib hydrochloride
CAS1197403-33-0
Molecular FormulaC20H23ClF2N4O2S
Molecular Weight456.937
Structural Identifiers
SMILESCN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl
InChIInChI=1S/C20H22F2N4O2S.ClH/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;/h3-5,7-10,13H,6,11-12,23H2,1-2H3;1H/t20-;/m0./s1
InChIKeyCTAIFVHCDONNPS-BDQAORGHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Filanesib Hydrochloride (ARRY-520 HCl) KSP Inhibitor Product Technical Overview | CAS 1197403-33-0


Filanesib hydrochloride (ARRY-520 HCl, CAS 1197403-33-0) is a synthetic small-molecule kinesin spindle protein (KSP/KIF11/Eg5) inhibitor that functions as a selective, noncompetitive antagonist of the KSP motor domain [1]. Filanesib inhibits human KSP with an IC50 of 6 nM and demonstrates selectivity for KSP over more than 250 other receptors and kinases at a concentration of 10 μM . The compound is supplied as the hydrochloride salt of the (S)-enantiomer, with a molecular formula of C20H23ClF2N4O2S and molecular weight of 456.94 g/mol .

Filanesib Hydrochloride Non-Interchangeability: Procurement Rationale vs. KSP Inhibitor Class


The KSP inhibitor class includes multiple compounds with divergent clinical and preclinical outcomes despite shared nominal target engagement. Filanesib is the only KSP inhibitor to have demonstrated clinically meaningful single-agent activity in heavily pretreated multiple myeloma patients, achieving a 16% overall response rate in a Phase 2 trial [1]. Most other KSP inhibitors, including ispinesib, have failed to demonstrate sufficient clinical efficacy as monotherapy, with limited efficacy reported across the class [2]. Furthermore, filanesib is not a substrate for P-glycoprotein (P-gp)-mediated efflux, a common resistance mechanism that compromises many microtubule-targeting agents and some KSP inhibitors . These pharmacologic and clinical distinctions preclude simple interchangeability with ispinesib, SB-743921, or other in-class candidates for research requiring validated in vivo efficacy or resistance profile matching.

Filanesib Hydrochloride Differentiated Evidence Guide: Head-to-Head Data vs. Ispinesib and Other KSP Inhibitors


Filanesib vs. Ispinesib: Superior In Vivo Tolerability in Aggressive Meningioma Xenograft Model

In a direct head-to-head comparison, both filanesib and ispinesib inhibited meningioma growth in xenotransplanted mice by up to 83%; however, both drugs induced minor hematological side effects, which were less pronounced for filanesib, demonstrating better tolerability [1]. The study also revealed that both compounds exhibited IC50 values of less than 1 nM in anaplastic and benign meningioma cell lines, with filanesib showing comparable potency but superior in vivo safety margin [1].

KIF11 inhibition meningioma xenograft hematological tolerability in vivo comparison

Filanesib Activity in Multidrug-Resistant Cell Lines: P-gp and BCRP Non-Substrate Profile

Filanesib retains potent anti-proliferative activity in multidrug-resistant cell lines, with EC50 values of 3.7 nM in HCT-15 (P-gp-overexpressing colon carcinoma), 14 nM in NCI/ADR-RES (P-gp-overexpressing ovarian carcinoma), and 4.2 nM in K562/ADR (P-gp-overexpressing leukemia) . This retained potency is attributed to filanesib's inability to be effluxed by P-glycoprotein, a common resistance mechanism that limits the efficacy of many chemotherapeutic agents and some KSP inhibitors .

multidrug resistance P-glycoprotein BCRP MDR1 efflux pump

Filanesib Clinical Differentiation: Phase 2 Monotherapy Response in Heavily Pretreated Multiple Myeloma

In a Phase 2 clinical study (NCT00821249), single-agent filanesib demonstrated an overall response rate of 16% (partial responses or better) in patients with relapsed/refractory multiple myeloma who had received a median of ≥6 prior therapies and were refractory to bortezomib, lenalidomide, and dexamethasone [1]. All responding patients exhibited low baseline levels of α1-acid glycoprotein (AAG), identifying a potential selective biomarker for patient stratification [1]. This clinical activity contrasts with most other KSP inhibitors, which have exhibited limited efficacy in clinical evaluation [2].

relapsed/refractory multiple myeloma Phase 2 clinical trial α1-acid glycoprotein biomarker

Filanesib Superiority Over Taxanes in Multiple Solid Tumor Xenograft Models

In comparative xenograft studies, filanesib demonstrated superiority over paclitaxel in mice bearing subcutaneous HT-29 (colorectal), HCT-116 (colorectal), MDA-MB-231 (breast), and A2780 (ovarian) xenografts . Additionally, filanesib was superior to docetaxel in the androgen receptor-negative prostate cancer xenograft model PC-3 . Tumor growth inhibition was observed with filanesib doses ranging from 10 to 30 mg/kg i.p. .

xenograft efficacy taxane comparator solid tumors preclinical efficacy

Filanesib Enantiomeric Specification: Procurement of Bioactive (S)-Enantiomer vs. Inactive (R)-Enantiomer

Filanesib (ARRY-520) is the (S)-enantiomer of the chiral 1,3,4-thiadiazole-3-carboxamide scaffold, with an IC50 of 6 nM for human KSP . The (R)-enantiomer is available as a separate catalog compound for control experiments, with distinct CAS registry and reduced bioactivity . This stereochemical specificity is critical for experimental reproducibility, as racemic or mis-specified enantiomeric mixtures would confound potency determinations .

enantiomeric purity chiral specification bioactivity confirmation stereochemistry

Filanesib Selectivity Profile: Minimal Off-Target Activity Across Receptor and Kinase Panel

Filanesib demonstrates high selectivity for KSP, with no significant activity against more than 250 other receptors and kinases when tested at a concentration of 10 μM . This selectivity profile distinguishes filanesib from earlier-generation KSP inhibitors and from multi-targeted antimitotic agents, supporting its use in experiments where target-specific effects must be isolated from off-target pharmacology .

selectivity profiling off-target screening kinase panel receptor binding

Filanesib Hydrochloride Research Applications: Validated Scenarios for Procurement and Experimental Use


In Vivo Efficacy Studies in Meningioma or Solid Tumor Xenograft Models

Filanesib is indicated for in vivo xenograft studies requiring robust antitumor efficacy with a manageable tolerability profile. Based on head-to-head data, filanesib demonstrates up to 83% tumor growth inhibition in aggressive meningioma xenografts with less pronounced hematological side effects compared to ispinesib . Additionally, filanesib has shown superiority over paclitaxel and docetaxel in multiple solid tumor xenograft models, including HT-29, HCT-116, MDA-MB-231, A2780, and PC-3 . Recommended dosing for murine studies is 10-30 mg/kg i.p. .

Multidrug-Resistant Cancer Cell Line Screening and Resistance Mechanism Studies

Filanesib is suitable for experiments in P-glycoprotein (P-gp) and BCRP-overexpressing cell lines where alternative KSP inhibitors or chemotherapeutic agents may fail due to efflux-mediated resistance. Filanesib retains potent anti-proliferative activity in multidrug-resistant lines with EC50 values of 3.7 nM (HCT-15), 14 nM (NCI/ADR-RES), and 4.2 nM (K562/ADR) . This non-substrate profile for P-gp enables accurate potency assessment in MDR1-positive models without efflux-mediated false negatives .

Translational Research in Relapsed/Refractory Multiple Myeloma with Biomarker Stratification

Filanesib is indicated for preclinical and translational studies in multiple myeloma, particularly those incorporating biomarker-based patient stratification strategies. The compound has demonstrated Phase 2 clinical activity as a single agent (16% overall response rate) in heavily pretreated, triple-refractory patients . Notably, all responding patients exhibited low baseline levels of α1-acid glycoprotein (AAG), establishing a validated biomarker for response prediction . Researchers can leverage this biomarker to enrich for filanesib-responsive populations in preclinical models or translational studies .

Target Validation Experiments Requiring High KSP Selectivity

Filanesib is appropriate for target validation studies where high-confidence attribution of cellular phenotypes to KSP inhibition is required. The compound demonstrates selectivity for KSP over more than 250 other receptors and kinases at a concentration of 10 μM . This narrow selectivity profile reduces the risk of off-target confounding compared to less selective KSP inhibitors (e.g., monastrol with IC50 = 14 μM for Eg5 and broader off-target activity) or multi-targeted antimitotic agents (e.g., taxanes, vinca alkaloids) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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